![molecular formula C15H19N3O4 B14245970 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with various functional groups attached
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Functional Group Introduction: Various functional groups, such as amino, methyl, and ester groups, are introduced through reactions like alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without additional functional groups.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: A similar compound with different substitution patterns.
1H-Pyrrolo[2,3-c]pyridine: A structural isomer with a different arrangement of atoms.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
diethyl 3-amino-1,6-dimethylpyrrolo[2,3-b]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-5-21-14(19)9-7-10-11(16)12(15(20)22-6-2)18(4)13(10)17-8(9)3/h7H,5-6,16H2,1-4H3 |
Clave InChI |
LXIGBAUEXUNSCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C(=C(N2C)C(=O)OCC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


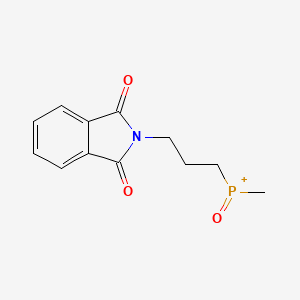

![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
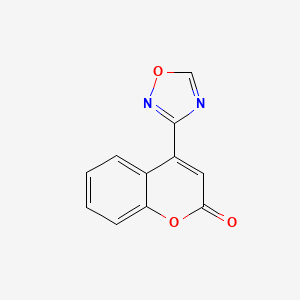
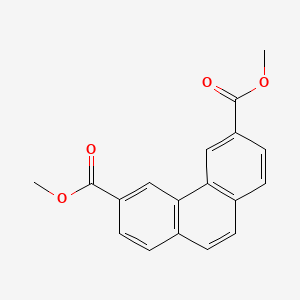
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
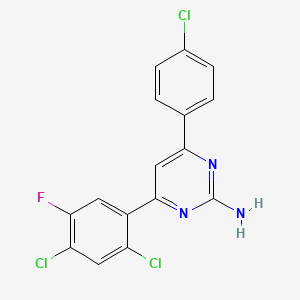
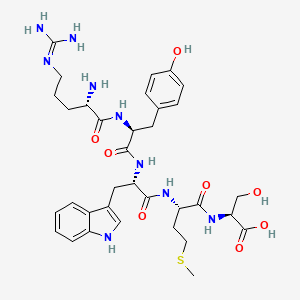
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
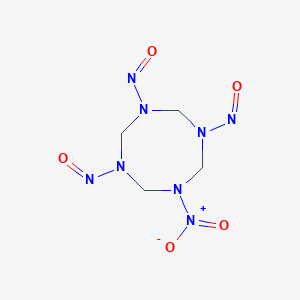
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
